molecular formula C15H16N4OS B10911668 N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide

Katalognummer: B10911668
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: LBCIQJFNYVMEOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 4-methyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately from 3-methyl-1H-pyrazole and then attached to the benzothiazole derivative through a coupling reaction.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N1-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

Uniqueness

N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the combination of the benzothiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.

Eigenschaften

Molekularformel

C15H16N4OS

Molekulargewicht

300.4 g/mol

IUPAC-Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C15H16N4OS/c1-10-4-3-5-12-14(10)17-15(21-12)16-13(20)7-9-19-8-6-11(2)18-19/h3-6,8H,7,9H2,1-2H3,(H,16,17,20)

InChI-Schlüssel

LBCIQJFNYVMEOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C=CC(=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.